2-tert-Butyl 4-methyl 6-chloro-1-oxo-1H-pyrrolo[3,4-c]pyridine-2,4(3H)-dicarboxylate
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Overview
Description
2-(tert-Butyl) 4-methyl 6-chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,4-dicarboxylate is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyridine derivatives
Preparation Methods
The synthesis of 2-(tert-Butyl) 4-methyl 6-chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
2-(tert-Butyl) 4-methyl 6-chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(tert-Butyl) 4-methyl 6-chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl) 4-methyl 6-chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 2-(tert-Butyl) 4-methyl 6-chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,4-dicarboxylate include other pyrrolo[3,4-c]pyridine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. Some examples of similar compounds are:
- 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives
- Pyrrolo[3,4-c]pyridine-2-carboxylates
The uniqueness of 2-(tert-Butyl) 4-methyl 6-chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,4-dicarboxylate lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C14H15ClN2O5 |
---|---|
Molecular Weight |
326.73 g/mol |
IUPAC Name |
2-O-tert-butyl 4-O-methyl 6-chloro-1-oxo-3H-pyrrolo[3,4-c]pyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C14H15ClN2O5/c1-14(2,3)22-13(20)17-6-8-7(11(17)18)5-9(15)16-10(8)12(19)21-4/h5H,6H2,1-4H3 |
InChI Key |
LUZMWJUYXKLXSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(N=C(C=C2C1=O)Cl)C(=O)OC |
Origin of Product |
United States |
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